
Sniper(abl)-049
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sniper(abl)-049 is a member of the specific and non-genetic inhibitor of apoptosis protein (IAP)-dependent protein erasers (SNIPERs) family. These compounds are designed to induce the degradation of target proteins via the ubiquitin-proteasome system. This compound specifically targets the BCR-ABL fusion protein, which is associated with chronic myeloid leukemia (CML). This compound represents a promising approach in targeted cancer therapy by promoting the degradation of oncogenic proteins .
Preparation Methods
The synthesis of Sniper(abl)-049 involves the conjugation of two distinct ligands: one that binds to the E3 ubiquitin ligase of the IAP family and another that targets the BCR-ABL protein. The synthetic route typically includes the following steps:
Ligand Synthesis: The individual ligands are synthesized separately. The ligand for the E3 ubiquitin ligase is often derived from known IAP ligands, while the ligand for BCR-ABL is based on inhibitors like dasatinib.
Linker Attachment: A suitable linker is synthesized and attached to one of the ligands.
Conjugation: The second ligand is then conjugated to the linker, forming the final this compound molecule
Industrial production methods for this compound would involve optimizing these synthetic steps for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Sniper(abl)-049 undergoes several types of chemical reactions, primarily involving its interaction with the ubiquitin-proteasome system:
Ubiquitination: The compound facilitates the ubiquitination of the BCR-ABL protein by recruiting the E3 ubiquitin ligase.
Proteasomal Degradation: The ubiquitinated BCR-ABL protein is recognized and degraded by the proteasome
Common reagents and conditions used in these reactions include:
E3 Ubiquitin Ligase: cIAP1 or XIAP.
Proteasome Inhibitors: Used in experimental setups to confirm the degradation pathway.
The major product formed from these reactions is the degraded fragments of the BCR-ABL protein, leading to reduced levels of this oncogenic protein in cells.
Scientific Research Applications
Sniper(abl)-049 has several scientific research applications:
Drug Development: this compound serves as a model compound for developing other protein degraders targeting different oncogenic proteins.
Biological Studies: It is used to study the ubiquitin-proteasome system and the role of IAPs in protein degradation
Mechanism of Action
The mechanism of action of Sniper(abl)-049 involves the following steps:
Binding: The compound binds to both the BCR-ABL protein and the E3 ubiquitin ligase.
Ubiquitination: This binding facilitates the transfer of ubiquitin molecules to the BCR-ABL protein.
Degradation: The ubiquitinated BCR-ABL protein is then recognized and degraded by the proteasome
The molecular targets involved are the BCR-ABL protein and the E3 ubiquitin ligase, with the ubiquitin-proteasome system being the primary pathway for degradation.
Comparison with Similar Compounds
Sniper(abl)-049 can be compared with other similar compounds in the SNIPER family and other proteolysis-targeting chimeras (PROTACs):
SNIPER(ER): Targets the estrogen receptor and is used in breast cancer research.
PROTACs: These compounds also induce protein degradation via the ubiquitin-proteasome system but
Properties
Molecular Formula |
C52H66N10O8 |
|---|---|
Molecular Weight |
959.1 g/mol |
IUPAC Name |
4-[[4-[2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C52H66N10O8/c1-36(2)30-46(58-51(67)48(64)43(53)31-38-8-5-4-6-9-38)50(66)55-20-25-68-26-27-69-28-29-70-35-47(63)62-23-21-61(22-24-62)34-39-12-14-40(15-13-39)49(65)57-42-16-11-37(3)45(32-42)60-52-56-19-17-44(59-52)41-10-7-18-54-33-41/h4-19,32-33,36,43,46,48,64H,20-31,34-35,53H2,1-3H3,(H,55,66)(H,57,65)(H,58,67)(H,56,59,60)/t43-,46+,48+/m1/s1 |
InChI Key |
JBCHWUPJETZFEN-RGTBTGBSSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)COCCOCCOCCNC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](CC4=CC=CC=C4)N)O)NC5=NC=CC(=N5)C6=CN=CC=C6 |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)COCCOCCOCCNC(=O)C(CC(C)C)NC(=O)C(C(CC4=CC=CC=C4)N)O)NC5=NC=CC(=N5)C6=CN=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


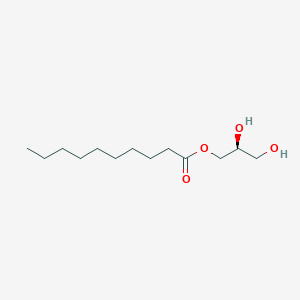

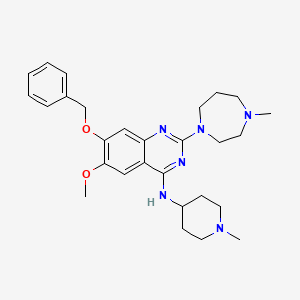
![(2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid](/img/structure/B11929455.png)
![8-[8-(2-hexyldecanoyloxy)octyl-(5-hydroxypentyl)amino]octyl 2-hexyldecanoate](/img/structure/B11929459.png)
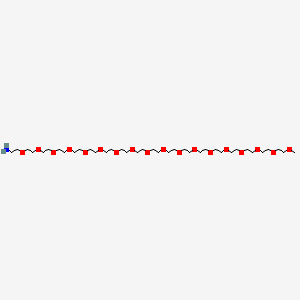
![3a-methyl-2-(2,3,4,5,6-pentafluorophenyl)sulfanyl-6-prop-1-en-2-yl-2-sulfanylidene-5,6,7,7a-tetrahydro-4H-benzo[d][1,3,2]oxathiaphosphole](/img/structure/B11929466.png)
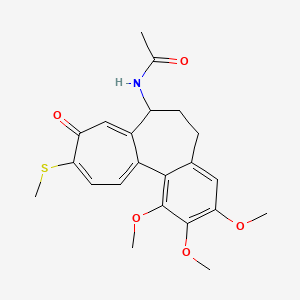
![2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-7-prop-2-enyl-3H-purine-6,8-dione](/img/structure/B11929487.png)

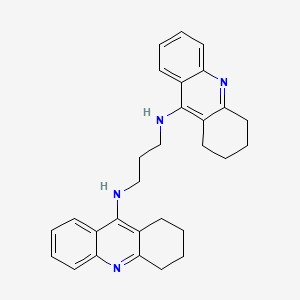
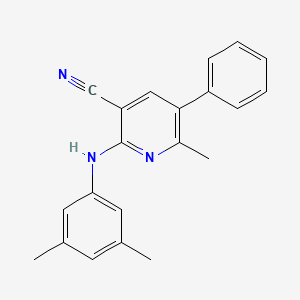
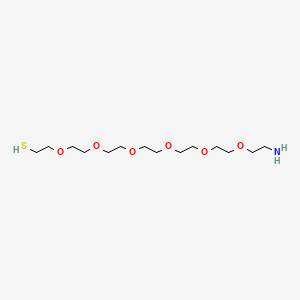
![1-[Tert-butyl(dimethyl)silyl]oxyethanol](/img/structure/B11929518.png)
